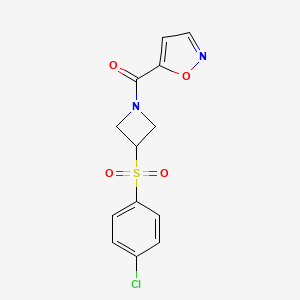
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone, also known as CSAM, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Isoxazole derivatives have been recognized for their antimicrobial properties. The presence of the isoxazole moiety in the compound suggests potential use in developing new antimicrobial agents. Research could explore its efficacy against a range of bacterial and fungal pathogens, particularly focusing on strains that have developed resistance to current treatments .
Anti-inflammatory Agents
The anti-inflammatory potential of isoxazole compounds has been documented in various studies. This compound could be investigated for its ability to inhibit key inflammatory pathways, which could lead to the development of new anti-inflammatory medications for conditions such as arthritis or inflammatory bowel disease .
Anticancer Research
Isoxazole rings are present in several anticancer agents. The compound could be studied for its cytotoxic effects on cancer cells. It might act on specific signaling pathways or contribute to apoptosis, making it a valuable tool in cancer research .
Anticonvulsant Properties
Compounds containing azetidine and isoxazole have shown promise as anticonvulsants. This compound could be analyzed for its potential to stabilize neuronal firing rates, which might make it useful in the treatment of epilepsy or other seizure disorders .
Antidepressant and Anxiolytic Effects
The structural analogs of this compound have been explored for their effects on the central nervous system. It could be a candidate for the development of new antidepressant or anxiolytic drugs, potentially acting through modulation of neurotransmitter systems .
Antidiabetic Activity
Isoxazole derivatives have been investigated for their antidiabetic activity. This compound could be part of studies aiming to understand its impact on insulin release or glucose metabolism, which might lead to new therapies for diabetes management .
Anti-Alzheimer’s Research
Given the broad therapeutic potential of isoxazole derivatives, this compound might be studied in the context of neurodegenerative diseases like Alzheimer’s. It could be assessed for its ability to inhibit enzymes or proteins that are implicated in the disease’s progression .
Development of Diagnostic Agents
The unique structural features of this compound could make it suitable for the development of diagnostic agents. It might be used as a marker or a contrast agent in imaging techniques to diagnose various medical conditions .
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-9-1-3-10(4-2-9)21(18,19)11-7-16(8-11)13(17)12-5-6-15-20-12/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGHKHBNTMKXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2882964.png)
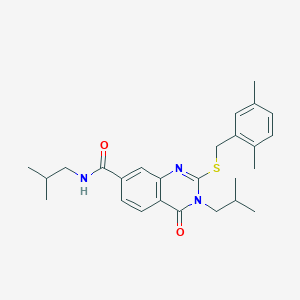
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2882967.png)

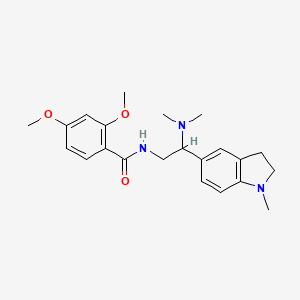

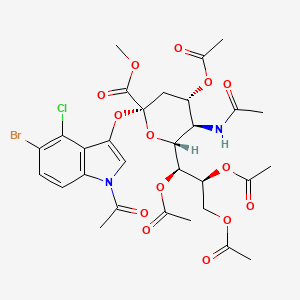
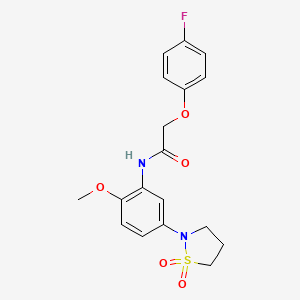
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/no-structure.png)
![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882980.png)
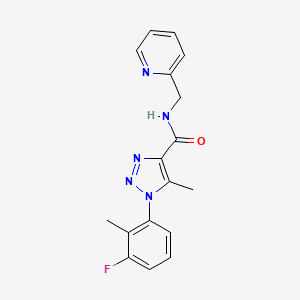
![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2882984.png)
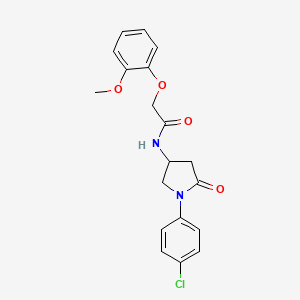
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2882987.png)